REACTION_SMILES
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[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:28][CH2:29][OH:30].[CH:31]([O-:32])=[O:33].[NH4+:34].[c:1]1([CH2:2][O:3][C:4](=[O:5])[NH:11][CH:12]2[C:13](=[O:27])[N:14]([CH2:19][C:20](=[O:21])[N:22]3[CH2:23][CH2:24][CH2:25][CH2:26]3)[CH2:15][CH2:16][CH2:17][CH2:18]2)[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[NH2:11][CH:12]1[C:13](=[O:27])[N:14]([CH2:19][C:20](=[O:21])[N:22]2[CH2:23][CH2:24][CH2:25][CH2:26]2)[CH2:15][CH2:16][CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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O=C(NC1CCCCN(CC(=O)N2CCCC2)C1=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC1CCCCN(CC(=O)N2CCCC2)C1=O)OCc1ccccc1
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Name
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NC1CCCCN(CC(=O)N2CCCC2)C1=O
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Type
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product
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Smiles
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NC1CCCCN(CC(=O)N2CCCC2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |